molecular formula C17H11NO4 B12066044 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole

Katalognummer: B12066044
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: OAMNJDPFLPEELZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole typically involves the reaction of 3-nitronaphthalene with benzo[d][1,3]dioxole under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where the nitronaphthalene is coupled with the benzo[d][1,3]dioxole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso or other oxidized derivatives .

Wirkmechanismus

The mechanism of action of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.

Eigenschaften

Molekularformel

C17H11NO4

Molekulargewicht

293.27 g/mol

IUPAC-Name

5-(3-nitronaphthalen-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C17H11NO4/c19-18(20)15-8-12-4-2-1-3-11(12)7-14(15)13-5-6-16-17(9-13)22-10-21-16/h1-9H,10H2

InChI-Schlüssel

OAMNJDPFLPEELZ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.